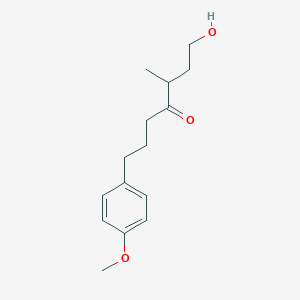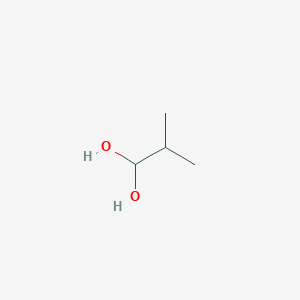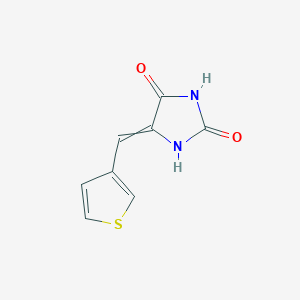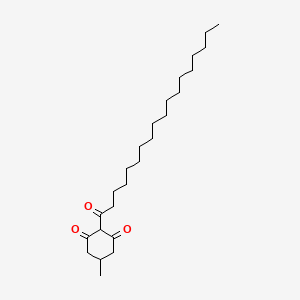![molecular formula C12H22N2O3Si B14274510 N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine CAS No. 133080-76-9](/img/structure/B14274510.png)
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is an organosilicon compound that features both silane and aromatic amine functionalities. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. Its unique structure allows it to be used in various applications, including surface modification and as a precursor for advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion properties.
Biology: Employed in the functionalization of biomolecules for improved biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surfaces.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing adhesion and surface properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with an ethylenediamine backbone.
3-(Trimethoxysilyl)propylamine: Lacks the aromatic amine group.
Bis[3-(Trimethoxysilyl)propyl]amine: Contains two trimethoxysilyl groups.
Uniqueness
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is unique due to its combination of silane and aromatic amine functionalities. This dual functionality allows it to act as a versatile coupling agent, promoting adhesion and surface modification in a wide range of applications.
Properties
CAS No. |
133080-76-9 |
|---|---|
Molecular Formula |
C12H22N2O3Si |
Molecular Weight |
270.40 g/mol |
IUPAC Name |
4-N-(3-trimethoxysilylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H22N2O3Si/c1-15-18(16-2,17-3)10-4-9-14-12-7-5-11(13)6-8-12/h5-8,14H,4,9-10,13H2,1-3H3 |
InChI Key |
NXOSVZHAMWWTDH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC1=CC=C(C=C1)N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



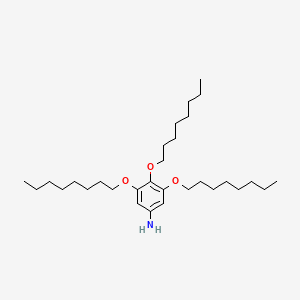
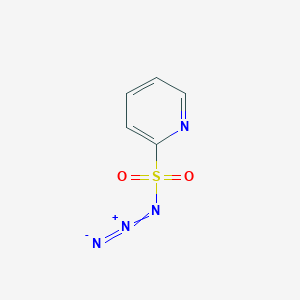
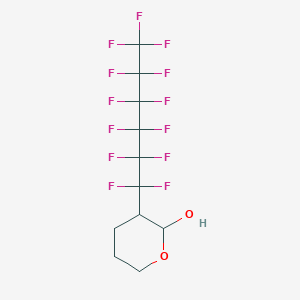

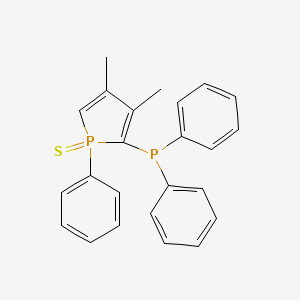
![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
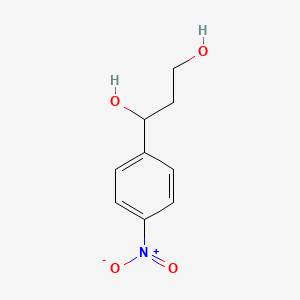
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
